2,3-Di-O-methyl-D-glucose (CAS 4261-27-2) is a highly specific, partially methylated monosaccharide primarily procured as an analytical reference standard for the structural elucidation of complex carbohydrates and as a regioselective building block in oligosaccharide synthesis. In industrial and academic carbohydrate chemistry, determining the exact branching architecture of polysaccharides—such as starches, glycogens, dextrans, and microbial exopolysaccharides—relies heavily on methylation (linkage) analysis [1]. When converted to its partially methylated alditol acetate (PMAA) derivative, 2,3-di-O-methyl-D-glucose serves as the definitive quantitative marker for (1→4,6)-linked D-glucose residues, which constitute the critical branch points in these polymers . For procurement teams and laboratory managers, sourcing this exact isomer with high chemical purity is essential for calibrating Gas Chromatography-Mass Spectrometry (GC-MS) instruments, ensuring reproducible retention times, and validating diagnostic fragmentation patterns that cannot be extrapolated from generic hexose standards.
Substituting 2,3-di-O-methyl-D-glucose with unmethylated D-glucose, crude methylated mixtures, or closely related isomers like 2,3,6-tri-O-methyl-D-glucose fundamentally compromises analytical integrity and synthetic regioselectivity [1]. In GC-MS linkage analysis, each specific methylation pattern corresponds directly to a distinct glycosidic bond in the original polymer; 2,3-di-O-methyl-D-glucose specifically proves the existence of a (1→4,6) branch point, whereas 2,3,6-tri-O-methyl-D-glucose indicates a linear (1→4) backbone [2]. Because the alditol acetate derivative of the di-O-methyl isomer requires three acetyl groups compared to the tri-O-methyl's two, it exhibits a significantly different boiling point, polarity, and GC retention time [1]. Using a generic substitute or an incorrect isomer will result in miscalibration of the chromatographic baseline, leading to false structural assignments, failed quality control in hydrocolloid manufacturing, and the inability to accurately quantify the degree of branching in high-value polymeric materials.
In the standard Hakomori or Ciucanu permethylation workflows, baseline chromatographic resolution is strictly dependent on the degree of acetylation of the resulting alditol acetates. 2,3-Di-O-methyl-D-glucose (yielding a triacetate) elutes significantly later than tri-O-methyl derivatives (diacetates) [1]. This predictable shift in retention index guarantees that (1→4,6) branch points can be quantified without co-elution interference from the vastly more abundant (1→4) linear backbone residues .
| Evidence Dimension | Chromatographic Elution Profile (Retention Index) |
| Target Compound Data | Later elution (triacetate derivative, higher polarity/boiling point) |
| Comparator Or Baseline | 2,3,6-Tri-O-methyl-D-glucose (earlier elution, diacetate derivative) |
| Quantified Difference | Complete baseline resolution (typically >1.15 relative retention time difference) preventing peak overlap |
| Conditions | Capillary GC-MS of partially methylated alditol acetates (PMAAs) on polar columns (e.g., SP-2330 or equivalent) |
Procuring this exact standard ensures accurate calibration of GC-MS retention libraries, which is critical for quantifying the degree of branching in commercial polysaccharides.
The electron impact (EI) mass spectrum of 2,3-di-O-methyl-D-glucose alditol acetate produces a highly specific fragmentation pattern that unambiguously confirms its identity against other di-O-methyl isomers. It generates primary diagnostic fragments at m/z 117, 161, and 261, which are distinct from the fragmentation patterns of terminal residues or differently linked branch points . This exact mass signature is required to validate the presence of 1,4,6-linked glucose in complex matrices [1].
| Evidence Dimension | Diagnostic EI-MS Fragments (m/z) |
| Target Compound Data | Prominent diagnostic ions at m/z 117, 161, and 261 |
| Comparator Or Baseline | 2,3,4,6-Tetra-O-methyl-D-glucose (diagnostic ions at m/z 101, 118, 161, 205) |
| Quantified Difference | Absolute divergence in high-mass marker ions (e.g., presence of m/z 261 vs its complete absence in terminal residues) |
| Conditions | Electron Impact (EI) Mass Spectrometry at 70 eV following alditol acetate derivatization |
Without this exact compound to verify mass spectral libraries, automated MS software cannot reliably distinguish between critical structural branch points and background noise.
In synthetic carbohydrate chemistry, 2,3-di-O-methyl-D-glucose serves as a highly efficient precursor for creating custom branched oligosaccharides. Because the C-2 and C-3 positions are already protected as stable methyl ethers, the C-4 and C-6 hydroxyl groups remain free for targeted glycosylation [1]. Starting with this compound rather than unmethylated D-glucose eliminates the need for complex, multi-step orthogonal protection and deprotection cycles, drastically improving overall synthetic yield and reducing process time [2].
| Evidence Dimension | Synthetic Step Reduction (Protection Chemistry) |
| Target Compound Data | 0 additional protection steps required to differentiate C2/C3 from C4/C6 |
| Comparator Or Baseline | Unmethylated D-glucose (requires 4-6 synthetic steps to achieve equivalent regioselectivity) |
| Quantified Difference | Eliminates multiple orthogonal protection/deprotection cycles, increasing overall theoretical yield of 1,4,6-branched targets by >40% |
| Conditions | Regioselective glycosylation workflows in custom oligosaccharide synthesis |
Procuring this pre-functionalized building block directly reduces labor costs, reagent consumption, and synthetic bottlenecks in the commercial production of specialized carbohydrate antigens.
Directly utilizing its unique retention index and mass fragmentation pattern (m/z 117, 161, 261), this compound is the mandatory reference standard for quantifying (1→4,6) branch points in complex carbohydrates via Hakomori or Ciucanu permethylation methods [1]. It is essential for analytical laboratories mapping the architecture of novel plant polysaccharides or microbial exopolysaccharides.
In the production of commercial modified starches, dextrans, and specialized gums, the degree of branching dictates critical rheological properties like viscosity and gelation. Procuring 2,3-di-O-methyl-D-glucose allows QA/QC departments to accurately calibrate their analytical workflows, ensuring batch-to-batch consistency of the polymer's branching density [2].
Leveraging its free C-4 and C-6 hydroxyl groups, this compound is procured by synthetic chemistry CROs to bypass complex orthogonal protection steps. It acts as an ideal core scaffold for the rapid, regioselective synthesis of branched carbohydrate antigens, diagnostic probes, and functional food ingredients [3].